2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene
CAS No.: 1365272-87-2
Cat. No.: VC0165951
Molecular Formula: C7H3F4NO3
Molecular Weight: 225.099
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1365272-87-2 |
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Molecular Formula | C7H3F4NO3 |
Molecular Weight | 225.099 |
IUPAC Name | 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene |
Standard InChI | InChI=1S/C7H3F4NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H |
Standard InChI Key | VUOGBZMYTZNXTC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is a benzene derivative featuring three distinct functional groups strategically positioned on the aromatic ring. Its structure consists of a fluoro group at position 2, a nitro group at position 1, and a trifluoromethoxy substituent at position 3. This arrangement of electron-withdrawing groups creates a unique electronic distribution that influences its chemical reactivity and properties.
Basic Identifiers
Parameter | Value |
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CAS Number | 1365272-87-2 |
Molecular Formula | C₇H₃F₄NO₃ |
Molecular Weight | 225.1 g/mol |
IUPAC Name | 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene |
InChI | InChI=1S/C7H3F4NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H |
InChI Key | VUOGBZMYTZNXTC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)F)N+[O-] |
The molecular structure features a total of four fluorine atoms, with three in the trifluoromethoxy group and one directly attached to the benzene ring . This fluorine-rich composition contributes significantly to the compound's chemical behavior and potential applications.
Physical Properties
The physical properties of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene reflect its molecular composition and structural characteristics. These properties are essential considerations for handling, storage, and application in various research and industrial contexts.
Physical Constants
The compound's relatively high boiling point indicates strong intermolecular forces, likely influenced by the polarizing effects of the nitro and trifluoromethoxy groups. These physical parameters are crucial for determining appropriate handling and experimental conditions when working with this compound.
Synthesis and Preparation Methods
The synthesis of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene typically involves multi-step organic reactions requiring careful control of conditions to achieve the desired substitution pattern on the benzene ring.
Reaction Conditions
The search results suggest evidence of synthetic procedures involving fluorinated intermediates. For example, nucleophilic aromatic substitution reactions utilizing 1-fluoro-2-nitro-4-(trifluoromethyl)benzene have been documented in related syntheses . These reactions typically employ:
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Base (e.g., K₂CO₃) in DMF solvent
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Temperatures around 80-110°C
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Reaction times of 10+ hours
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Careful purification steps including extraction and recrystallization
The electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution reactions, making this a viable synthetic approach for introducing the trifluoromethoxy functionality.
Chemical Reactivity
The reactivity profile of 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is largely determined by its electron-deficient aromatic system and its functional groups.
Key Reaction Pathways
The compound can participate in several reaction types:
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Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar): The presence of the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to it. The fluoro group can be displaced by various nucleophiles under appropriate conditions .
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Reduction Reactions: The nitro group can undergo reduction to form amino derivatives, which can serve as versatile intermediates for further functionalization.
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Cross-coupling Reactions: The compound can potentially serve as a substrate in various metal-catalyzed cross-coupling reactions, particularly those involving the C-F bond.
The electron-withdrawing nature of both the nitro and trifluoromethoxy groups enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack while reducing its reactivity toward electrophilic substitution reactions.
Applications in Research and Industry
2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene has various applications across multiple scientific disciplines, primarily serving as an intermediate in synthetic organic chemistry.
Synthetic Applications
The compound serves as a valuable building block in the synthesis of more complex molecular structures, particularly those requiring specific fluorination patterns. Its utility stems from:
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The ability to undergo selective transformations at the nitro group
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The potential for nucleophilic aromatic substitution at the fluorinated positions
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The metabolic stability imparted by the trifluoromethoxy group in resulting derivatives
Biological Activity
While specific biological activity data for 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene itself is limited in the available literature, related compounds with similar structural features have demonstrated notable biological properties.
Antimicrobial Properties
Research indicates that compounds featuring trifluoromethoxy groups, particularly those with additional functional groups like nitro substituents, may exhibit significant antimicrobial activity against various pathogens. The precise mechanisms of this activity often involve:
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Disruption of cell membrane integrity
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Interference with essential metabolic pathways
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Inhibition of key enzymes necessary for microbial survival
Enzyme Inhibition
Compounds with structural similarity to 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene have shown potential as enzyme inhibitors, particularly targeting:
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Metabolic enzymes involved in disease pathways
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Specific enzymes implicated in microbial resistance mechanisms
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Enzymes relevant to inflammation and immune response
The electron-withdrawing properties of both the nitro and trifluoromethoxy groups can enhance binding affinity to enzyme active sites through electronic and steric effects.
For optimal stability, the compound should be stored in tightly sealed containers protected from light, moisture, and air. Some suppliers recommend storage in inert gas atmospheres for particularly sensitive applications or long-term storage.
Analytical Methods and Characterization
Several analytical techniques can be employed to identify and characterize 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene with high precision.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide valuable structural information. The presence of fluorine atoms makes ¹⁹F NMR particularly useful for characterization.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for nitro groups (~1530 and ~1350 cm⁻¹) and C-F bonds (~1100-1200 cm⁻¹) are expected.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns useful for structural elucidation.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized for purity assessment and quantitative analysis of the compound, with GC being particularly suitable due to the compound's volatility.
Comparison with Related Compounds
2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene belongs to a family of fluorinated nitroaromatic compounds with varying substitution patterns and properties.
Structural Analogs
These structural analogs often exhibit similar reactivity patterns but may differ in physical properties, stability, and biological activities. The position and nature of the substituents can significantly influence the electron distribution within the aromatic ring, affecting both chemical reactivity and potential applications.
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